2-(4-Chlorophenoxy)-2-methyl-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)propan-1-one
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Overview
Description
2-(4-Chlorophenoxy)-2-methyl-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)propan-1-one is a complex organic compound featuring a chlorophenoxy group, a morpholinomethyl group, and a thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-2-methyl-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)propan-1-one typically involves multiple steps:
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Formation of the Thiazepane Ring: : The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a thioether. For instance, starting with 1,4-diaminobutane and a thioether derivative under acidic conditions can yield the thiazepane ring.
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Attachment of the Morpholinomethyl Group: : The morpholinomethyl group can be introduced via a nucleophilic substitution reaction. Morpholine can react with a suitable halomethyl derivative to form the morpholinomethyl group.
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Incorporation of the Chlorophenoxy Group: : The chlorophenoxy group can be attached through an etherification reaction. This involves reacting 4-chlorophenol with a suitable alkylating agent, such as an alkyl halide, in the presence of a base.
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Final Assembly: : The final step involves the coupling of the previously synthesized intermediates. This can be achieved through a condensation reaction, often facilitated by a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazepane ring or the morpholinomethyl group. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the carbonyl group in the propanone moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
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Substitution: : The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions. Nucleophiles such as amines or thiols can replace the chlorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the thiazepane or morpholinomethyl groups.
Reduction: Reduced forms of the propanone moiety, such as alcohols.
Substitution: Substituted derivatives where the chlorine atom is replaced by another functional group.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Chlorophenoxy)-2-methyl-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)propan-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound can be studied for its potential interactions with various biomolecules. Its structural features suggest it could interact with proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may exhibit activity against certain diseases or conditions, making it a target for pharmaceutical research.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)propan-1-one would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiazepane ring and the morpholinomethyl group suggests potential interactions with biological macromolecules, possibly affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-2-methyl-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone: Similar structure but with an ethanone moiety instead of propanone.
2-(4-Chlorophenoxy)-2-methyl-1-(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)propan-1-one: Similar structure but with a piperidinylmethyl group instead of morpholinomethyl.
Uniqueness
The uniqueness of 2-(4-Chlorophenoxy)-2-methyl-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)propan-1-one lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholinomethyl group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O3S/c1-20(2,26-18-6-4-16(21)5-7-18)19(24)23-8-3-13-27-15-17(23)14-22-9-11-25-12-10-22/h4-7,17H,3,8-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJCIYGSQMYUAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCCSCC1CN2CCOCC2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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